N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Overview
Description
Preparation Methods
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves several steps. One common method includes the reaction of 3-aminobenzamide with 2-bromoacetyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its ability to interact with biological targets.
Biological Studies: It is used in various assays to understand cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide can be compared with other similar compounds such as:
N-{3-[(2-Chloroacetyl)amino]phenyl}benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-{3-[(2-Iodoacetyl)amino]phenyl}benzamide: Contains an iodoacetyl group, which can have different reactivity and biological effects.
N-{3-[(2-Fluoroacetyl)amino]phenyl}benzamide: The fluoroacetyl group provides different chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFOUVXOSKAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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